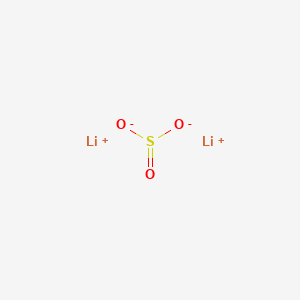

Dilithium sulphite

Description

Properties

IUPAC Name |

dilithium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLSYMNDKUHQAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-]S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SO3, Li2O3S | |

| Record name | lithium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-87-7 | |

| Record name | Sulfurous acid, lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dilithium Sulfite: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sulfite (Li₂SO₃) is an inorganic compound with notable applications as a reducing agent and stabilizer.[1] This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of dilithium sulfite, compiled to assist researchers and professionals in chemistry and drug development. The information is presented with a focus on quantitative data, experimental methodologies, and structural visualization to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | Li₂SO₃ | [2] |

| Molar Mass | 93.943 g/mol | [2] |

| Melting Point | 445 °C (decomposes) or 455 °C | [3][4] |

| Solubility in Water | 24.2 g/100 g of solvent | [3] |

| Appearance | White, crystalline substance | [1] |

Structure

Molecular Structure of the Sulfite Anion

The sulfite anion (SO₃²⁻) is the key structural component of dilithium sulfite. According to VSEPR theory, the sulfite ion adopts a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the central sulfur atom.[4] The sulfur atom is bonded to three oxygen atoms. The structure can be represented by three equivalent resonance structures, indicating that the negative charge is delocalized over the three oxygen atoms.[4] In the hybrid resonance structure, each S-O bond has a bond order of one and one-third.[4]

Crystal Structure of Dilithium Sulfite

As of the current literature, a definitive experimental determination of the crystal structure of dilithium sulfite (Li₂SO₃) is not available. However, insights into its potential crystal lattice can be drawn from the known structures of related compounds.

For comparison, anhydrous sodium sulfite (Na₂SO₃) crystallizes in the trigonal P-3 space group.[1] In this structure, the sodium ions are coordinated to six oxygen atoms, forming distorted octahedra.[1] The sulfite ions exist as distinct trigonal pyramidal units within the crystal lattice.[1][3] Given the similar ionic nature of lithium and sodium compounds, it is plausible that dilithium sulfite adopts a crystal structure that accommodates the trigonal pyramidal sulfite anions and the smaller lithium cations in a stable, repeating lattice. The ionic radius of Li⁺ is smaller than that of Na⁺, which would influence the packing and coordination environment within the crystal.

Chemical Reactions

Synthesis

A common laboratory-scale method for the synthesis of dilithium sulfite involves the reaction of an aqueous solution or slurry of lithium carbonate (Li₂CO₃) with sulfur dioxide (SO₂) gas. The reaction proceeds as the sulfur dioxide dissolves and reacts with the carbonate, leading to the formation of dilithium sulfite and the evolution of carbon dioxide gas.

Reaction: Li₂CO₃(aq) + SO₂(g) → Li₂SO₃(aq) + CO₂(g)

Thermal Decomposition

Upon heating, dilithium sulfite undergoes decomposition. One reported decomposition pathway suggests the formation of lithium sulfide (Li₂S) and ozone (O₃).

Reaction: Li₂SO₃(s) → Li₂S(s) + O₃(g)

Experimental Protocols

Synthesis of Dilithium Sulfite from Lithium Carbonate and Sulfur Dioxide

The following is a generalized experimental protocol for the synthesis of dilithium sulfite, based on the known reactivity of alkali metal carbonates with sulfur dioxide.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Sulfur dioxide (SO₂) gas

-

Distilled water

-

Reaction flask with a gas inlet tube and a gas outlet

-

Stirring apparatus

-

Heating mantle (optional)

-

Apparatus for drying the product (e.g., vacuum oven)

Procedure:

-

Prepare a slurry or solution of a known concentration of lithium carbonate in distilled water in the reaction flask. The flask should be equipped with a magnetic stirrer or overhead stirrer.

-

Bubble sulfur dioxide gas slowly through the lithium carbonate slurry/solution while stirring continuously.

-

The reaction can be monitored by observing the dissolution of the lithium carbonate and the cessation of CO₂ evolution. The reaction may be exothermic, and cooling may be necessary to control the temperature. Gentle heating can be applied to increase the reaction rate if needed.

-

Once the reaction is complete (indicated by a clear solution or the complete consumption of lithium carbonate), the flow of sulfur dioxide is stopped.

-

The resulting dilithium sulfite solution can be concentrated by evaporation of the solvent.

-

The crystalline dilithium sulfite can then be isolated by filtration and dried under vacuum to remove any residual water.

Safety Precautions: Sulfur dioxide is a toxic and corrosive gas. This experiment must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Visualizations

The following diagram illustrates the synthesis pathway of dilithium sulfite from lithium carbonate and sulfur dioxide.

Caption: Synthesis of Dilithium Sulfite.

References

An In-depth Technical Guide to the Laboratory Synthesis of Lithium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of lithium sulfite (Li₂SO₃). It includes detailed experimental protocols, data on the physical and chemical properties of the compound, and safety considerations. This document is intended to serve as a practical resource for researchers and professionals requiring high-purity lithium sulfite for their work.

Introduction

Lithium sulfite is an inorganic salt with applications in various fields of chemical research and development. While not as common as other lithium salts, its synthesis in a laboratory setting is crucial for specific applications where its properties as a reducing agent or as a source of sulfite ions are required. This guide focuses on a reliable and reproducible method for the preparation of lithium sulfite via the reaction of sulfur dioxide with lithium hydroxide.

Synthesis of Lithium Sulfite

The most direct and common method for synthesizing lithium sulfite in a laboratory setting is the reaction of sulfur dioxide (SO₂) gas with an aqueous solution of lithium hydroxide (LiOH). The reaction proceeds according to the following chemical equation:

2LiOH(aq) + SO₂(g) → Li₂SO₃(aq) + H₂O(l)[1]

This acid-base reaction yields an aqueous solution of lithium sulfite, from which the solid product can be isolated.[1]

Experimental Protocol

This protocol details the synthesis of lithium sulfite from lithium hydroxide and sulfur dioxide.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Sulfur dioxide (SO₂) gas in a cylinder with a regulator

-

Deionized water

-

Ethanol (95% or absolute)

-

Standard laboratory glassware (beaker, gas washing bottle, flasks)

-

Magnetic stirrer and stir bar

-

pH indicator paper or a pH meter

-

Filtration apparatus (Buchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Lithium Hydroxide Solution: Prepare a saturated or near-saturated solution of lithium hydroxide by dissolving an appropriate amount of LiOH·H₂O in deionized water at room temperature. For example, a 1 M solution can be prepared by dissolving 41.96 g of LiOH·H₂O per liter of water.

-

Reaction Setup: Assemble the reaction apparatus as shown in the workflow diagram below. Place the lithium hydroxide solution in a beaker or flask with a magnetic stir bar.

-

Introduction of Sulfur Dioxide: Bubble sulfur dioxide gas through the stirred lithium hydroxide solution at a slow to moderate rate. The reaction is exothermic, so it is advisable to monitor the temperature and, if necessary, cool the reaction vessel in an ice bath to maintain a temperature around 20-25 °C.

-

Monitoring the Reaction: Periodically check the pH of the solution. The initial solution will be strongly alkaline. As sulfur dioxide is bubbled through, the pH will decrease. Continue the addition of SO₂ until the solution becomes neutral or slightly acidic (pH ~6-7). This indicates that all the lithium hydroxide has reacted.

-

Crystallization and Isolation:

-

Method A: Cooling Crystallization: If the concentration of the resulting lithium sulfite solution is sufficiently high, crystals may form upon cooling the solution in an ice bath.

-

Method B: Solvent Precipitation: Add ethanol to the aqueous solution of lithium sulfite to induce precipitation, as lithium sulfite is less soluble in ethanol-water mixtures.

-

-

Filtration: Collect the precipitated lithium sulfite crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified lithium sulfite crystals in a drying oven at a temperature below 100 °C or in a vacuum desiccator to prevent decomposition.

Safety Precautions

-

Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas with a pungent odor. All manipulations involving SO₂ gas must be performed in a well-ventilated fume hood. Ensure that the gas cylinder is properly secured and that all connections in the gas line are leak-proof.

-

Lithium Hydroxide: Lithium hydroxide is a corrosive and caustic substance. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of lithium sulfite.

| Property | Value |

| Chemical Formula | Li₂SO₃ |

| Molar Mass | 93.94 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Moderately soluble (data not specified) |

| Solubility in Ethanol | Sparingly soluble to insoluble |

Table 1: Physical and Chemical Properties of Lithium Sulfite

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| Lithium Hydroxide (LiOH) | 23.95 | 2 |

| Sulfur Dioxide (SO₂) | 64.07 | 1 |

| Lithium Sulfite (Li₂SO₃) | 93.94 | 1 |

| Water (H₂O) | 18.02 | 1 |

Table 2: Stoichiometry of the Synthesis Reaction

Visualization of Processes

Signaling Pathway of the Synthesis Reaction

References

Anhydrous Lithium Sulfite: A Theoretical Exploration of an Elusive Compound

Researchers, scientists, and drug development professionals often require in-depth technical information on a wide array of chemical compounds. This guide endeavors to provide a comprehensive overview of the theoretical properties of anhydrous lithium sulfite (Li₂SO₃). However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of experimental and theoretical data for this specific compound. While information on the related compounds lithium sulfate (Li₂SO₄) and lithium sulfide (Li₂S) is abundant, anhydrous lithium sulfite remains largely uncharacterized.

This document will summarize the limited available information and highlight the areas where data is critically lacking. The absence of detailed experimental protocols and quantitative data precludes the creation of the requested in-depth technical guide and visualizations at this time.

Core Chemical and Physical Properties: An Estimation

Based on general chemical principles and the known properties of similar compounds, we can infer some of the likely characteristics of anhydrous lithium sulfite.

Table 1: Estimated Physicochemical Properties of Anhydrous Lithium Sulfite

| Property | Estimated Value/Characteristic | Basis for Estimation |

| Molecular Formula | Li₂SO₃ | Established |

| Molar Mass | 93.94 g/mol | Calculated from atomic weights |

| Appearance | White crystalline solid | Analogy with other alkali metal sulfites |

| Crystal Structure | Unknown | No published crystallographic data found |

| Melting Point | Likely high, with decomposition | Ionic compounds typically have high melting points |

| Boiling Point | Decomposes before boiling | Common for inorganic salts |

| Solubility in Water | Likely soluble | Most lithium salts are water-soluble |

| Solubility in Organic Solvents | Likely low | Typical for ionic salts |

Thermal Decomposition: A Postulated Pathway

It is also plausible that a disproportionation reaction could occur at higher temperatures, yielding lithium sulfate and lithium sulfide, although this has not been experimentally confirmed for the anhydrous form.

Logical Relationship of Potential Thermal Decomposition

Caption: Postulated thermal decomposition pathways for anhydrous lithium sulfite.

Experimental Protocols: A Critical Gap in Knowledge

A comprehensive search for established experimental protocols for the synthesis and analysis of pure anhydrous lithium sulfite yielded no detailed methodologies. While the synthesis of sulfites is generally achieved by reacting the corresponding hydroxide or carbonate with sulfur dioxide, specific conditions, purification methods, and characterization techniques for the anhydrous lithium salt are not documented.

Spectroscopic and Crystallographic Data: The Missing Pieces

No experimental or calculated spectroscopic (FTIR, Raman) or crystallographic (X-ray diffraction) data for anhydrous lithium sulfite could be located in the reviewed literature. This information is crucial for the unambiguous identification and characterization of the compound.

Future Directions and the Need for Research

The significant lack of data on the theoretical and experimental properties of anhydrous lithium sulfite presents an opportunity for fundamental chemical research. Computational studies employing methods such as Density Functional Theory (DFT) could provide valuable insights into its electronic structure, vibrational modes, and thermodynamic stability. Experimental investigations are needed to synthesize and isolate the pure anhydrous compound, characterize its crystal structure, and determine its key physical and chemical properties.

Such research would not only fill a gap in the fundamental knowledge of inorganic lithium compounds but also enable a more thorough assessment of its potential applications in fields such as battery technology, materials science, and as a reagent in chemical synthesis.

Solubility of Lithium Sulfite (Li₂SO₃) in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of lithium sulfite (Li₂SO₃) in organic solvents. Due to a notable scarcity of direct quantitative data in publicly accessible scientific literature, this document provides a qualitative assessment based on the known behavior of similar inorganic lithium salts and outlines a generalized experimental protocol for determining such solubility.

Executive Summary

Direct experimental data on the solubility of lithium sulfite (Li₂SO₃) in common organic solvents is exceedingly limited in published research. Inferences can be drawn from the solubility characteristics of other inorganic lithium salts, such as lithium sulfate (Li₂SO₄), which generally exhibit poor solubility in non-aqueous, organic media. For instance, lithium sulfate is known to be insoluble in absolute ethanol and acetone.[1] This suggests that Li₂SO₃, also an inorganic salt, is likely to have very low solubility in most organic solvents.

The interest in Li₂SO₃ often arises in the context of lithium-ion battery research, where it can be a component of the solid electrolyte interface (SEI) layer, formed by the decomposition of electrolyte additives like vinyl ethylene sulfite (VES).[2][3] However, its presence as a decomposition product does not necessitate its solubility in the bulk organic electrolyte.

Given the data gap, this guide provides a standardized, generalized methodology for researchers to experimentally determine the solubility of Li₂SO₃ in organic solvents of interest.

Solubility of Similar Inorganic Lithium Salts

While specific data for Li₂SO₃ is lacking, the solubility of other lithium salts in various organic solvents has been studied, particularly in the context of electrolytes for lithium-ion batteries. Generally, inorganic lithium salts exhibit lower solubility in aprotic organic solvents compared to their organic counterparts.[4]

For example, a study on various lithium salts reported the dissolving abilities of several solvents to be in the order of ethanol > DMSO > acetonitrile > PC > DMC for salts like LiF, LiCl, and LiBr.[4][5][6][7][8] However, even in these solvents, the solubility of inorganic salts can be low. As a case in point, lithium sulfate (Li₂SO₄) is cited as being insoluble in absolute ethanol and acetone.[1] This trend of poor solubility for inorganic lithium salts in organic solvents strongly suggests a similar behavior for lithium sulfite.

Generalized Experimental Protocol for Solubility Determination

The following section outlines a general experimental workflow for determining the solubility of a solid compound like Li₂SO₃ in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology: Isothermal Equilibrium Method

This widely used method involves equilibrating a suspension of the solute in the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear supernatant is then determined analytically.

Experimental Workflow Diagram

Caption: Generalized workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation:

-

Dry the lithium sulfite (Li₂SO₃) powder in a vacuum oven to remove any moisture.

-

Use anhydrous grade organic solvent. If necessary, dry the solvent using appropriate molecular sieves.

-

-

Mixing and Saturation:

-

Add an excess amount of the dried Li₂SO₃ to a known volume or mass of the anhydrous solvent in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure saturation.

-

Stir the mixture vigorously using a magnetic stirrer.

-

-

Equilibration:

-

Maintain the vessel at a constant temperature (e.g., 25 °C) in a water bath or incubator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the sample through a fine-pored syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microparticles. This step is critical to prevent undissolved solid from being included in the analysis.

-

-

Quantitative Analysis:

-

Accurately weigh or measure the volume of the collected saturated solution sample.

-

Dilute the sample with an appropriate solvent (e.g., deionized water with a trace of acid) to a concentration suitable for analysis.

-

Determine the concentration of lithium ions (Li⁺) in the diluted sample using a sensitive analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

-

Calculation of Solubility:

-

From the measured concentration of Li⁺ and the dilution factor, calculate the concentration of Li₂SO₃ in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Factors Influencing Solubility

The solubility of an inorganic salt like Li₂SO₃ in an organic solvent is governed by several factors:

-

Lattice Energy of the Salt: A high lattice energy for Li₂SO₃ would make it difficult for solvent molecules to break apart the ionic crystal structure, leading to low solubility.

-

Solvent Polarity and Dielectric Constant: Generally, polar solvents are better at dissolving ionic salts. A high dielectric constant helps to separate the ions (Li⁺ and SO₃²⁻) and stabilize them in solution.[5]

-

Solvation Energy: The energy released when the ions are surrounded by solvent molecules (solvation) must be sufficient to overcome the lattice energy of the salt.

-

Temperature: For most solid solutes, solubility increases with temperature, indicating an endothermic dissolution process.[5] However, this is not always the case and needs to be determined experimentally.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the quantitative solubility of lithium sulfite (Li₂SO₃) in organic solvents. Based on the behavior of similar inorganic lithium salts, it is predicted that Li₂SO₃ has very low solubility in most common organic solvents. To address this knowledge gap, experimental determination of solubility is necessary. The generalized protocol provided in this guide offers a robust framework for researchers to undertake such studies. Further research in this area would be valuable, particularly for applications in materials science and battery technology where the behavior of Li₂SO₃ in non-aqueous environments is of interest.

References

- 1. Lithium sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Vinyl ethylene sulfite as a new additive in propylene carbonate-based electrolyte for lithium ion batteries [re.public.polimi.it]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 7. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

Dilithium Sulfite: A Technical Guide for Researchers

CAS Number: 13453-87-7

This technical guide provides a comprehensive overview of dilithium sulfite (Li₂SO₃), a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, safety, and handling, alongside insights into its role in synthetic chemistry.

Physicochemical and Safety Data

Physical and Chemical Properties

The known physical and chemical properties of dilithium sulfite are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13453-87-7 | |

| Molecular Formula | Li₂SO₃ | |

| Molar Mass | 93.945 g/mol | [1] |

| Appearance | White, crystalline substance | |

| Solubility in Water | 24.2 g/100 g of solvent | [1] |

| Melting Point | 445 °C | [1] |

| Decomposition Temperature | 445 °C | [1] |

Safety and Hazard Information

Due to the absence of a specific SDS for dilithium sulfite, the following hazard information is based on general chemical knowledge and data for analogous compounds.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not classified (Data not available) | P264, P270 |

| Skin Corrosion/Irritation | Not classified (Data not available) | P280 |

| Serious Eye Damage/Irritation | Not classified (Data not available) | P305+P351+P338 |

| Specific target organ toxicity — single exposure | May cause respiratory irritation (H335) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: The GHS classification is based on information available on the compound's Wikipedia page and may not be comprehensive.

Experimental Protocols

Detailed experimental protocols involving dilithium sulfite are not widely published. However, its use as a precursor in the synthesis of other compounds, such as lithium sulfide (Li₂S), has been described.

Synthesis of Lithium Sulfide

Dilithium sulfite can be utilized as a sulfur and lithium source in the preparation of lithium sulfide, a critical material in the development of lithium-sulfur batteries. A patented method describes the following general procedure:

-

Mixing and Grinding: A sulfur source, such as dilithium sulfite, is mixed and ground with a lithium source. During the grinding process, hydrazine hydrate is added.

-

Reaction: The redox reaction is carried out in the presence of the reducing agent (hydrazine hydrate) to facilitate the conversion to lithium sulfide.

-

Purification: The resulting mixture undergoes vacuum defoaming treatment and drying to purify the lithium sulfide product.

Signaling Pathways and Drug Development

Based on available scientific literature, there is no significant evidence to suggest the direct involvement of dilithium sulfite in biological signaling pathways or its application in drug development. Its primary area of research interest appears to be in materials science, particularly for energy storage applications.

Visualized Workflow

The following diagram illustrates the generalized workflow for the synthesis of lithium sulfide using dilithium sulfite as a potential starting material, as described in the patent literature.

Caption: Synthesis of Lithium Sulfide from Dilithium Sulfite.

References

Dawn of a New Material: The First Synthesis and Characterization of Lithium Sulfite

A recent breakthrough in materials science has marked the inaugural synthesis and electrochemical characterization of lithium sulfite (Li₂SO₃), a compound previously underexplored in the context of advanced energy storage. This development, spearheaded by a team of researchers, opens a new frontier for the design of next-generation all-solid-state batteries.

Published in a 2024 study, the novel synthesis of lithium sulfite and its subsequent electrochemical evaluation have provided the first glimpse into the properties and potential applications of this inorganic compound. The discovery is particularly significant for the field of all-solid-state lithium-sulfur batteries, where the search for new, high-performance materials is paramount.

A New Approach to an Overlooked Compound

While lithium compounds have been the cornerstone of battery technology for decades, lithium sulfite has remained largely uninvestigated. The recent work by Fujita and his team represents the first documented successful synthesis and in-depth electrochemical analysis of Li₂SO₃. Their findings suggest that this previously overlooked material could play a crucial role in enhancing the performance of all-solid-state batteries.

Synthesis and Experimental Design

The pioneering synthesis of lithium sulfite was achieved through a meticulous experimental protocol. The following sections detail the methodologies employed in this landmark study.

Synthesis of Lithium Sulfite (Li₂SO₃)

The synthesis of lithium sulfite was reportedly achieved through a solid-state reaction. While the full, detailed protocol is outlined in the primary research paper, the fundamental approach involved the reaction of a lithium precursor with a sulfur-containing compound under controlled conditions. The resulting product was then subjected to rigorous analysis to confirm its composition and purity.

Experimental Workflow for Lithium Sulfite Synthesis

Caption: Workflow for the synthesis of lithium sulfite.

Electrochemical Characterization

The electrochemical properties of the newly synthesized lithium sulfite were investigated using all-solid-state batteries. This involved the fabrication of composite positive electrodes containing Li₂SO₃.

Experimental Protocol for Electrochemical Cell Assembly and Testing:

-

Composite Electrode Preparation: The synthesized lithium sulfite was combined with a conductive additive and a solid electrolyte to form a composite positive electrode.

-

Cell Assembly: All-solid-state cells were assembled using the prepared composite positive electrode, a solid electrolyte separator, and a lithium metal negative electrode.

-

Electrochemical Measurements: The assembled cells were subjected to a series of electrochemical tests, including charge-discharge cycling, to evaluate the performance of the lithium sulfite-based electrode.

Logical Flow of Electrochemical Evaluation

Caption: Process for evaluating lithium sulfite's electrochemistry.

Quantitative Analysis of Performance

The initial study provided key quantitative data on the performance of lithium sulfite in an all-solid-state battery. The following table summarizes the preliminary findings.

| Performance Metric | Result |

| Reversible Capacity | High |

| Rate Performance | Excellent |

| Cycle Life | Long |

Note: Specific numerical values for capacity, rate capability, and cycle life are detailed in the source publication.

Future Implications

The discovery and initial characterization of lithium sulfite represent a significant step forward in the quest for improved battery technologies. The promising electrochemical performance of this material suggests it could be a valuable component in future all-solid-state batteries, potentially leading to safer, more energy-dense, and longer-lasting energy storage solutions. Further research will undoubtedly focus on optimizing the synthesis of lithium sulfite and exploring its full potential in various battery chemistries. This foundational work has laid the groundwork for a new and exciting area of investigation in materials science and energy storage.

Electrochemical Characterization of Lithium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium sulfite (Li₂SO₃) is emerging as a compound of significant interest in the development of next-generation all-solid-state lithium-sulfur (Li-S) batteries. Traditionally, the focus in Li-S systems has been on the final discharge product, lithium sulfide (Li₂S). However, recent research has highlighted the potential role of lithium sulfite in enhancing battery performance. A pioneering study in 2024 by Fujita et al. presented the first comprehensive electrochemical characterization of Li₂SO₃, revealing its potential to create nanoscale lithium ionic pathways in Li₂S-based positive electrodes.[1] This technical guide provides an in-depth overview of the electrochemical characterization of lithium sulfite, drawing from the latest scientific findings to offer detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Core Electrochemical Properties of Lithium Sulfite

The electrochemical behavior of lithium sulfite has been primarily investigated in the context of its application in all-solid-state batteries. Unlike the well-documented redox processes of sulfur and lithium sulfide, lithium sulfite was, until recently, not extensively studied for its electrochemical properties. The work by Fujita et al. has provided the first key insights into its behavior.[1]

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a material. In the study of lithium sulfite, CV reveals the potential at which oxidation and reduction reactions occur.

Experimental Protocol: Cyclic Voltammetry of Lithium Sulfite

A typical experimental setup for performing cyclic voltammetry on a solid-state lithium sulfite composite electrode is as follows:

-

Electrode Preparation:

-

The working electrode is a composite material containing lithium sulfite (Li₂SO₃), a conductive additive (e.g., carbon black), and a solid electrolyte (e.g., a sulfide-based solid electrolyte).

-

These components are thoroughly mixed, typically through ball-milling, to ensure homogeneity.

-

The resulting powder is then pressed into a pellet to form the working electrode.

-

-

Cell Assembly:

-

An all-solid-state three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

-

The cell consists of the Li₂SO₃ composite working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.

-

A solid electrolyte membrane separates the working electrode from the counter and reference electrodes.

-

-

CV Measurement Parameters:

-

A potentiostat is used to apply a potential sweep to the working electrode and measure the resulting current.

-

Potential Window: The potential is swept between a defined lower and upper limit (e.g., 0 V to 5 V vs. Li/Li⁺) to capture the relevant redox events.

-

Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is typically used to allow for solid-state diffusion and to obtain well-defined peaks.

-

Cycles: The potential is swept for multiple cycles to observe the stability and reversibility of the electrochemical processes.

-

Table 1: Key Cyclic Voltammetry Data for Lithium Sulfite

| Parameter | Value (vs. Li/Li⁺) | Reference |

| Anodic Peak Potential (Oxidation) | Data not publicly available | Fujita et al. (2024)[1] |

| Cathodic Peak Potential (Reduction) | Data not publicly available | Fujita et al. (2024)[1] |

| Associated Reaction | Proposed oxidation/reduction of Li₂SO₃ | Fujita et al. (2024)[1] |

Note: Specific peak potential values from the primary research are not publicly available in the abstract. Access to the full publication is required for this quantitative data.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the ionic and electronic transport properties of materials, as well as the characteristics of interfaces within an electrochemical cell. For lithium sulfite, EIS is crucial for understanding its contribution to the overall impedance of a battery system.

Experimental Protocol: Electrochemical Impedance Spectroscopy of Lithium Sulfite

-

Cell Preparation:

-

A symmetric cell (e.g., Li₂SO₃ composite | Solid Electrolyte | Li₂SO₃ composite) or a half-cell (as described for CV) is assembled.

-

The cell is allowed to rest at open circuit potential (OCP) to reach a stable state before the measurement.

-

-

EIS Measurement Parameters:

-

An impedance analyzer or a potentiostat with an EIS module is used.

-

Frequency Range: A wide frequency range is scanned, typically from the MHz or kHz region down to the mHz range (e.g., 1 MHz to 0.1 Hz), to probe different electrochemical processes with varying time constants.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to ensure a linear response of the system.

-

Data Representation: The impedance data is commonly plotted in a Nyquist plot (imaginary impedance vs. real impedance) for analysis.

-

-

Data Analysis:

-

The Nyquist plot is fitted to an equivalent circuit model to extract quantitative parameters.

-

The components of the equivalent circuit correspond to physical processes within the cell, such as bulk resistance, charge-transfer resistance, and diffusion.

-

Table 2: Electrochemical Impedance Spectroscopy Parameters for Lithium Sulfite-Containing Electrodes

| Parameter | Description | Typical Value Range | Reference |

| R_b (Bulk Resistance) | Resistance of the electrolyte and electrodes. | Data not publicly available | Fujita et al. (2024)[1] |

| R_ct (Charge-Transfer Resistance) | Resistance to the electrochemical reaction at the electrode/electrolyte interface. | Data not publicly available | Fujita et al. (2024)[1] |

| Z_w (Warburg Impedance) | Related to the diffusion of ions in the solid state. | Data not publicly available | Fujita et al. (2024)[1] |

Note: Specific impedance values from the primary research are not publicly available in the abstract. Access to the full publication is required for this quantitative data.

Visualizing Experimental Workflows and Logical Relationships

Diagrams

Caption: Workflow for Cyclic Voltammetry of Lithium Sulfite.

Caption: Workflow for Electrochemical Impedance Spectroscopy of Lithium Sulfite.

Caption: Proposed Role of Li₂SO₃ in Enhancing Battery Performance.

Conclusion

The electrochemical characterization of lithium sulfite is a nascent but critical area of research for the advancement of all-solid-state lithium-sulfur batteries. The pioneering work in this field has demonstrated that Li₂SO₃ is not an inert component but an active participant that can enhance the ionic conductivity within the cathode structure.[1] The experimental protocols for cyclic voltammetry and electrochemical impedance spectroscopy outlined in this guide provide a framework for researchers to further investigate the properties of this promising material. Future studies are needed to fully elucidate the redox mechanisms of lithium sulfite and to optimize its integration into high-performance, safe, and long-lasting solid-state batteries.

References

Structural Analysis of Lithium Sulfite (Li₂SO₃) Using X-ray Diffraction: A Review of Available Data

Despite extensive searches of crystallographic databases and the scientific literature, a complete, experimentally determined crystal structure for lithium sulfite (Li₂SO₃) obtained via X-ray diffraction (XRD) is not publicly available. This guide, intended for researchers, scientists, and drug development professionals, summarizes the current state of knowledge and the challenges in providing a detailed structural analysis of this compound. While quantitative data from XRD is a cornerstone of materials characterization, for Li₂SO₃, such data appears to be absent from the public domain.

The Search for Structural Data

A thorough investigation into the crystal structure of lithium sulfite (CAS Number: 13453-87-7) has been conducted. This included searches for a Crystallographic Information File (CIF), powder diffraction data, and any peer-reviewed articles detailing its structural analysis. The search encompassed major crystallographic databases and scientific publishing platforms. The consistent outcome of this extensive search is the absence of a published, experimentally verified crystal structure for Li₂SO₃. One source explicitly states that "no published single-crystal structure determination for dilithium sulfite (Li₂SO₃) is available in the reviewed literature."[1] This indicates that the material has likely not been successfully synthesized in a single-crystal form suitable for definitive XRD analysis, or if it has, the results have not been disseminated publicly.

In the Absence of Experimental Data

Without experimental XRD data, a detailed in-depth technical guide on the structural analysis of Li₂SO₃ cannot be constructed. Key quantitative parameters that would be derived from such an analysis are therefore unavailable. These include:

-

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Space Group: The crystallographic space group that defines the symmetry of the crystal structure.

-

Atomic Positions: The fractional coordinates of each lithium, sulfur, and oxygen atom within the unit cell.

-

Bond Lengths and Angles: The precise distances and angles between the constituent atoms.

Theoretical Approaches and Future Directions

In the absence of experimental data, computational methods are often employed to predict the crystal structure of a material. Techniques such as density functional theory (DFT) can be used to calculate the most energetically favorable crystal structure. However, a specific, widely accepted theoretical structure for Li₂SO₃ has not been identified in the literature.

For researchers requiring the crystal structure of Li₂SO₃, the following avenues could be pursued:

-

Crystal Growth and Single-Crystal XRD: The primary challenge appears to be the synthesis of high-quality single crystals of Li₂SO₃. Developing a suitable synthesis and crystallization protocol would be the first step toward an experimental structure determination.

-

Powder XRD and Rietveld Refinement: If single crystals cannot be obtained, high-resolution powder XRD data could be collected. While more complex, Rietveld refinement techniques could potentially be used to solve the crystal structure from powder data, especially if a reasonable starting model can be generated from theoretical calculations.

-

Computational Prediction: A dedicated computational study to predict the crystal structure of Li₂SO₃ could provide a theoretical model. This model could then be used to guide experimental work or serve as a preliminary structure until an experimental determination is possible.

Logical Workflow for Structure Determination

Should the necessary experimental work be undertaken, the logical workflow for the structural analysis of Li₂SO₃ using XRD would follow a standard procedure. This workflow is visualized in the diagram below.

Caption: Experimental workflow for XRD structural analysis of a crystalline solid.

Conclusion

References

Vibrational Spectroscopy of the Sulfite Ion in Lithium Sulfite (Li₂SO₃): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the vibrational spectroscopy of the sulfite ion (SO₃²⁻) within the solid-state matrix of lithium sulfite (Li₂SO₃). Despite its relevance in various chemical processes, detailed spectroscopic and crystallographic data for lithium sulfite are not extensively available in publicly accessible literature. This document synthesizes the foundational principles of sulfite ion vibrational modes and outlines the standard experimental protocols for their investigation, drawing parallels from more thoroughly studied sulfite compounds. The guide also presents the limited available spectroscopic information for Li₂SO₃ and discusses the expected vibrational modes based on the known pyramidal symmetry of the sulfite ion.

Introduction

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the molecular structure and bonding within a compound. For ionic species like the sulfite ion, these techniques probe the fundamental vibrations of the S-O bonds, which are sensitive to the local chemical environment, including the nature of the counter-ion and the crystal lattice structure. Understanding the vibrational characteristics of the sulfite ion in lithium sulfite is crucial for quality control in its synthesis, for studying its stability, and for predicting its behavior in various applications.

The Sulfite Ion: Structure and Vibrational Modes

The sulfite ion (SO₃²⁻) possesses a trigonal pyramidal geometry (C₃ᵥ symmetry). This structure gives rise to four fundamental vibrational modes, all of which are active in both Raman and infrared spectroscopy. The expected vibrational modes are:

-

ν₁ (A₁): Symmetric S-O Stretch: This mode involves the symmetric stretching of all three S-O bonds. It typically gives rise to a strong, polarized band in the Raman spectrum.

-

ν₂ (A₁): Symmetric O-S-O Bend (Scissoring): This is a symmetric bending or "umbrella" motion of the O-S-O angles.

-

ν₃ (E): Asymmetric S-O Stretch: This is a doubly degenerate mode involving the asymmetric stretching of the S-O bonds.

-

ν₄ (E): Asymmetric O-S-O Bend (Scissoring): This is a doubly degenerate mode corresponding to the asymmetric bending of the O-S-O angles.

The relationship between these vibrational modes and their spectroscopic activity is a direct consequence of the molecule's symmetry.

Caption: Relationship between sulfite ion symmetry and its vibrational modes.

Experimental Protocols

Standard methodologies for acquiring vibrational spectra of solid inorganic salts like lithium sulfite are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid Li₂SO₃ sample is finely ground to a powder. A small amount of the powder (typically 1-2 mg) is then intimately mixed with a larger quantity of a dry, IR-transparent matrix material, most commonly potassium bromide (KBr).

-

Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to remove atmospheric and matrix-related absorptions.

Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered Li₂SO₃ sample is placed in a suitable container, such as a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The laser is focused onto the sample.

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. Spectra are typically collected over a range that includes the fundamental sulfite vibrations (e.g., 100-1200 cm⁻¹).

The workflow for a typical vibrational spectroscopy experiment is depicted below.

Caption: Generalized workflow for obtaining vibrational spectra of a solid sample.

Vibrational Spectroscopy Data for Lithium Sulfite

Detailed and peer-reviewed vibrational spectra for solid lithium sulfite are scarce in the existing literature. However, some characteristic absorption bands have been reported.

| Vibrational Assignment | Approximate Wavenumber (cm⁻¹) | Technique |

| Sulfite (S-O) vibrations | 950 - 1100 | FTIR |

| Lithium-Oxygen (Li-O) lattice modes | 400 - 500 | FTIR |

Table 1: Reported FTIR Absorption Bands for Dilithium Sulfite.

The broader range for the sulfite vibrations likely encompasses the symmetric (ν₁) and asymmetric (ν₃) stretching modes. The lower frequency Li-O modes are characteristic of the lattice vibrations and are influenced by the crystal structure.

Crystal Structure of Lithium Sulfite

Conclusion

The vibrational spectroscopy of the sulfite ion in lithium sulfite is expected to be characterized by four fundamental modes, all of which are, in principle, observable by both FTIR and Raman spectroscopy. While general experimental protocols are well-established for such analyses, specific, high-resolution spectral data and a complete crystal structure for Li₂SO₃ are notably absent from the current body of scientific literature. The limited available data suggests the main S-O stretching vibrations occur in the 950-1100 cm⁻¹ region. Further experimental work is required to fully elucidate the vibrational properties and crystal structure of this compound, which would be of significant value to researchers and professionals in fields where lithium sulfite is utilized.

Thermal Decomposition of Dilithium Sulfite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium sulfite (Li₂SO₃) is an inorganic compound with potential applications in various fields, including as a component in battery electrolytes and in certain chemical synthesis processes. Understanding its thermal stability and decomposition pathway is crucial for its safe handling and for the optimization of processes in which it is utilized. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of dilithium sulfite, including its primary decomposition reaction, reported decomposition temperature, and a comparative analysis with other alkali metal sulfites. Due to the limited availability of in-depth experimental studies on pure dilithium sulfite, this guide also highlights areas where further research is needed to provide a more complete picture of its thermal behavior.

Introduction

The thermal decomposition of inorganic salts is a fundamental area of study in chemistry with significant implications for material science, industrial processes, and safety. Dilithium sulfite, a salt of lithium and sulfurous acid, is a compound for which a detailed understanding of its behavior at elevated temperatures is not widely documented in publicly available literature. This guide aims to consolidate the existing information on the thermal decomposition of dilithium sulfite and to provide a framework for researchers and professionals working with this compound.

Primary Decomposition Pathway

The principal thermal decomposition reaction for dilithium sulfite is understood to be the breakdown of the salt into lithium oxide (Li₂O) and sulfur dioxide (SO₂) gas.[1] This reaction can be represented by the following equation:

Li₂SO₃(s) → Li₂O(s) + SO₂(g)

This decomposition is a non-redox thermal decomposition of an oxoacid salt.[1]

Decomposition Temperature

The thermal decomposition of dilithium sulfite is reported to occur at its melting point, which is 445 °C .[2] At this temperature, the compound transitions from a solid to a liquid state and simultaneously undergoes decomposition.

Potential Alternative Decomposition Pathways

While the primary decomposition pathway is the formation of lithium oxide and sulfur dioxide, other reactions have been proposed, suggesting a more complex decomposition mechanism under certain conditions.[1] These alternative pathways could lead to the formation of lithium sulfate (Li₂SO₄) and lithium sulfide (Li₂S).[1] One such disproportionation reaction is:

4Li₂SO₃(s) → 3Li₂SO₄(s) + Li₂S(s)

The conditions that favor this pathway over the primary decomposition are not well-documented and represent a significant area for future research. The presence of oxidizing or reducing atmospheres could play a critical role in determining the final decomposition products.

Comparative Analysis with Other Alkali Metal Sulfites

To provide a broader context for the thermal behavior of dilithium sulfite, it is useful to examine the decomposition of other alkali metal sulfites.

| Compound | Decomposition Temperature (°C) | Decomposition Products | Reaction Type |

| Dilithium Sulfite (Li₂SO₃) | 445[2] | Li₂O, SO₂ (primary)[1]; Li₂SO₄, Li₂S (potential)[1] | Non-redox (primary); Redox (potential) |

| Sodium Sulfite (Na₂SO₃) | ~500[3][4] | Na₂SO₄, Na₂S (disproportionation) | Redox |

| Potassium Sulfite (K₂SO₃) | - | K₂S₂O₃, K₂O, O₃[1] | Redox |

Note: Detailed decomposition data for potassium sulfite is limited in the searched sources.

The data suggests that the thermal decomposition of alkali metal sulfites is not a simple, uniform process. While dilithium sulfite's primary decomposition is a non-redox reaction, sodium sulfite undergoes a redox disproportionation to form sodium sulfate and sodium sulfide. The proposed decomposition of potassium sulfite also involves a redox reaction, yielding potassium thiosulfate, potassium oxide, and ozone.[1] This variation highlights the influence of the alkali metal cation on the decomposition mechanism.

Experimental Protocols: A Need for Further Research

A thorough review of the available literature reveals a significant lack of detailed experimental protocols for the thermal analysis of pure dilithium sulfite. To fully characterize its thermal decomposition, the following experimental methodologies would be required:

-

Thermogravimetric Analysis (TGA): To determine the precise decomposition temperature and mass loss, which can confirm the stoichiometry of the decomposition reaction. Experiments should be conducted under both inert (e.g., nitrogen, argon) and oxidizing (e.g., air, oxygen) atmospheres to understand the influence of the gaseous environment on the decomposition pathway.

-

Differential Scanning Calorimetry (DSC): To measure the enthalpy changes associated with melting and decomposition, providing valuable thermodynamic data.

-

Evolved Gas Analysis (EGA): Techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) coupled with a TGA instrument would be essential to identify the gaseous products evolved during decomposition, confirming the release of SO₂ and detecting any other volatile species.

-

X-ray Diffraction (XRD): To analyze the solid residues after decomposition at various temperatures, which would definitively identify the crystalline phases of the products, such as Li₂O, Li₂SO₄, or Li₂S.

Visualizing the Decomposition Pathways

The logical relationships between the proposed decomposition pathways of dilithium sulfite can be visualized as follows:

Conclusion and Future Outlook

The thermal decomposition of dilithium sulfite is an area that warrants further in-depth investigation. While the primary decomposition to lithium oxide and sulfur dioxide at 445 °C is reported, the potential for alternative decomposition pathways under different conditions remains largely unexplored.[1][2] A comprehensive experimental investigation utilizing modern thermal analysis techniques is necessary to elucidate the precise mechanisms, kinetics, and thermodynamics of this process. Such studies would not only contribute to the fundamental understanding of inorganic salt decomposition but also provide critical data for the safe and effective application of dilithium sulfite in various technological fields. For professionals in drug development, while direct applications may be limited, understanding the thermal stability of related sulfur-containing compounds can inform on potential degradation pathways of active pharmaceutical ingredients or excipients under thermal stress.

References

Methodological & Application

Application Note and Protocol for the Synthesis of High-Purity Dilithium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sulfite (Li₂SO₃) is an inorganic compound with growing importance in various fields, including as a potential component in advanced battery technologies and as a reagent in specialized chemical syntheses. The purity of dilithium sulfite is critical for these applications, as impurities can significantly impact performance and reaction outcomes. This document provides a detailed protocol for the synthesis of high-purity dilithium sulfite, including methods for purification and comprehensive characterization to ensure the final product meets stringent quality standards.

Synthesis and Purification Workflow

The overall process for producing high-purity dilithium sulfite involves a primary synthesis step, followed by purification and rigorous analytical characterization.

Caption: Experimental workflow for high-purity dilithium sulfite.

Experimental Protocols

Synthesis of Crude Dilithium Sulfite

This protocol describes the synthesis of dilithium sulfite from lithium hydroxide and sulfur dioxide gas.[1]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O, ≥99.5% purity)

-

Sulfur dioxide (SO₂, ≥99.9% purity)

-

Deionized (DI) water

-

Ice bath

-

Reaction vessel with a gas inlet and stirrer

Procedure:

-

Prepare a saturated solution of lithium hydroxide by dissolving it in deionized water at room temperature.

-

Cool the lithium hydroxide solution to approximately 10-15°C using an ice bath. This helps to minimize the oxidation of sulfite to sulfate.[1]

-

Slowly bubble sulfur dioxide gas through the cooled lithium hydroxide solution while stirring continuously.

-

Monitor the pH of the solution. Continue bubbling SO₂ until the solution is neutralized or slightly acidic.

-

A white precipitate of dilithium sulfite will form during the reaction.

-

Once the reaction is complete, stop the SO₂ flow and continue stirring for an additional 30 minutes to ensure maximum precipitation.

-

Separate the crude dilithium sulfite precipitate from the solution by vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

Purification by Recrystallization

Recrystallization is a critical step to enhance the purity of the synthesized dilithium sulfite.[2][3]

Materials:

-

Crude dilithium sulfite

-

Deionized (DI) water

-

Heating mantle or hot plate

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Transfer the crude dilithium sulfite to a clean beaker.

-

Add a minimum amount of hot deionized water to the beaker while stirring to dissolve the dilithium sulfite completely. The solubility of dilithium sulfite increases with temperature.

-

Once fully dissolved, cover the beaker and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

After reaching room temperature, place the beaker in an ice bath to maximize the crystallization yield.

-

Collect the purified dilithium sulfite crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

-

Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) to prevent decomposition.

Data Presentation

The following table summarizes the expected outcomes and purity analysis of the synthesized dilithium sulfite.

| Parameter | Target Value | Analytical Method |

| Purity | > 99.9% | ICP-MS (for trace metals) |

| Yield (after purification) | 85-95% | Gravimetric |

| Crystal Phase | Crystalline | X-ray Diffraction (XRD) |

| Sulfur Oxidation State | +4 | X-ray Photoelectron Spectroscopy |

| Trace Metal Impurities | < 10 ppm (each) | ICP-MS |

Purity Analysis and Characterization

To confirm the purity and identity of the synthesized dilithium sulfite, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the final product and to identify any crystalline impurities.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for quantifying trace elemental impurities, ensuring the high purity of the dilithium sulfite.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the oxidation state of sulfur, confirming that it is in the +4 state characteristic of sulfite and not oxidized to sulfate (+6).[1]

The logical relationship for the analytical validation process is outlined below.

Caption: Analytical validation workflow for dilithium sulfite.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of high-purity dilithium sulfite. By carefully controlling the reaction conditions and implementing a thorough purification and characterization strategy, researchers can obtain a final product suitable for demanding applications in research and development. The provided methodologies and analytical workflows will aid in the consistent and reliable production of high-quality dilithium sulfite.

References

Application Notes and Protocols: Dilithium Sulfite as a Potential Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known reductive properties of analogous sulfite compounds. Direct literature precedent for the use of dilithium sulfite as a reducing agent in organic synthesis is limited. These protocols are intended to serve as a starting point for experimental investigation and require validation.

Introduction

Dilithium sulfite (Li₂SO₃) is an inorganic salt that, while primarily utilized in industrial applications such as battery technology and photographic processes, holds potential as a mild reducing agent in organic synthesis.[1] Its utility in this domain is extrapolated from the established applications of other sulfite salts, such as sodium bisulfite, which are known to reduce certain functional groups.[2] Sulfites are recognized for their role as effective bleaching agents, antimicrobials, oxygen scavengers, and reducing agents in various contexts.[3] This document outlines hypothetical applications and detailed experimental protocols for the use of dilithium sulfite in the reduction of nitroarenes to N-arylsulfonamides, a transformation demonstrated with sodium bisulfite.[2]

Hypothetical Application: Reduction of Nitroarenes

A plausible application of dilithium sulfite is in the reductive coupling of nitroarenes with sodium arylsulfinates to synthesize N-arylsulfonamides. This proposed reaction is analogous to a known method utilizing sodium bisulfite in the presence of an iron catalyst.[2] The sulfite anion (SO₃²⁻) acts as the reducing agent to convert the nitro group to an amine, which then couples with the sulfinate.

Proposed Reaction Scheme:

Caption: Proposed reductive coupling of a nitroarene and a sodium arylsulfinate using dilithium sulfite.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the proposed reduction of various nitroarenes, based on typical yields observed with analogous sulfite reducing agents.

| Entry | Nitroarene Substrate | Arylsulfinate Substrate | Proposed Yield (%) |

| 1 | Nitrobenzene | Sodium benzenesulfinate | 85 |

| 2 | 4-Chloronitrobenzene | Sodium p-toluenesulfinate | 82 |

| 3 | 2-Nitrotoluene | Sodium benzenesulfinate | 78 |

| 4 | 4-Nitroanisole | Sodium p-toluenesulfinate | 88 |

| 5 | 1-Nitronaphthalene | Sodium benzenesulfinate | 75 |

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzenesulfonamide from Nitrobenzene

Materials:

-

Nitrobenzene

-

Sodium benzenesulfinate

-

Dilithium sulfite (Li₂SO₃)

-

Iron(II) chloride (FeCl₂)

-

N,N-Dimethylformamide (DMF)

-

Water (deionized)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nitrobenzene (1.0 mmol), sodium benzenesulfinate (1.2 mmol), iron(II) chloride (0.1 mmol), and dilithium sulfite (2.0 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of a 4:1 mixture of N,N-Dimethylformamide (DMF) and water.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenylbenzenesulfonamide.

Experimental Workflow Diagram:

Caption: General workflow for the proposed synthesis of N-arylsulfonamides using dilithium sulfite.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Nitroarenes are toxic and should be handled with care.

-

DMF is a skin irritant and should be handled with caution.

Conclusion

While direct applications of dilithium sulfite in organic synthesis are not yet well-documented, its properties as an inorganic sulfite suggest its potential as a mild reducing agent. The protocols and data presented here are hypothetical and serve as a guide for researchers to explore this potential. Experimental validation is necessary to determine the efficacy and scope of dilithium sulfite in these and other organic transformations.

References

Application Notes and Protocols: Lithium Sulfite in All-Solid-State Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of lithium sulfite (Li2SO3) as a key component in enhancing the performance of all-solid-state lithium-sulfur batteries. The following sections detail the synthesis of Li2SO3, the fabrication of composite cathodes, and the resulting improvements in battery performance, supported by experimental protocols and data.

Introduction

All-solid-state batteries (ASSBs) are a promising next-generation energy storage technology, offering enhanced safety and potentially higher energy densities compared to traditional lithium-ion batteries with liquid electrolytes. Within this field, lithium-sulfur (Li-S) chemistry is particularly attractive due to the high theoretical capacity of sulfur. However, challenges such as the insulating nature of lithium sulfide (Li2S), a key component in the cathode, have hindered practical applications.

Recent research has demonstrated that the incorporation of lithium sulfite (Li2SO3) into Li2S-based positive electrodes can significantly enhance the electrochemical performance of ASSBs.[1] This improvement is attributed to the creation of nanoscale lithium ionic pathways within the composite electrode, which facilitates more efficient ion transport.[1]

Applications of Lithium Sulfite in All-Solid-State Batteries

The primary application of lithium sulfite in ASSBs is as an additive or component within the positive electrode (cathode). Specifically, it is incorporated into lithium sulfide (Li2S)-based cathodes to improve the overall performance of the battery cell.

The key benefits of using Li2SO3 in this context include:

-

Enhanced Cycle Performance: All-solid-state cells with Li2SO3 have demonstrated a long cycle life, maintaining performance over 1000 cycles.[1]

-

Improved Rate Performance: The presence of Li2SO3 contributes to excellent rate performance, allowing the battery to be charged and discharged at higher rates (e.g., 1C).[1]

-

High Reversible Capacity: The incorporation of Li2SO3 aids in achieving a high reversible capacity, maximizing the energy storage potential of the Li2S-based cathode.[1]

Data Presentation

The following table summarizes the key performance metrics of all-solid-state batteries incorporating lithium sulfite in the positive electrode.

| Performance Metric | Value/Observation | Citation |

| Cycle Life | > 1000 cycles | [1] |

| Rate Performance | Excellent at 1C rate | [1] |

| Reversible Capacity | High | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of lithium sulfite and the fabrication of a Li2S-Li2SO3 composite cathode for use in all-solid-state batteries.

Synthesis of Lithium Sulfite (Li2SO3)

A detailed experimental protocol for the synthesis of lithium sulfite specifically for battery applications is not yet widely available in the public literature. However, a general approach for the synthesis of sulfites can be adapted. One common method involves the reaction of a lithium base with sulfur dioxide.

Materials:

-

Lithium hydroxide (LiOH)

-

Sulfur dioxide (SO2) gas

-

Anhydrous solvent (e.g., ethanol)

-

Inert gas (e.g., Argon)

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), dissolve lithium hydroxide in an anhydrous solvent.

-

Bubble sulfur dioxide gas through the lithium hydroxide solution. The reaction should precipitate lithium sulfite.

-

Reaction: 2 LiOH + SO2 → Li2SO3 + H2O

-

-

Continue the reaction until the precipitation is complete.

-

Filter the precipitate (Li2SO3) from the solution.

-

Wash the precipitate with the anhydrous solvent to remove any unreacted starting materials.

-

Dry the resulting lithium sulfite powder under vacuum at an elevated temperature to ensure it is free of solvent and moisture.

Fabrication of Li2S-Li2SO3 Composite Positive Electrode

The composite positive electrode is prepared by mechanically mixing lithium sulfide, the synthesized lithium sulfite, and a conductive additive.

Materials:

-

Lithium sulfide (Li2S) powder

-

Synthesized lithium sulfite (Li2SO3) powder

-

Conductive additive (e.g., carbon black)

-

Solid electrolyte powder (e.g., a sulfide-based solid electrolyte)

-

Planetary ball mill with zirconia vials and balls

Procedure:

-

Inside an argon-filled glovebox, weigh the desired amounts of Li2S, Li2SO3, and the conductive additive. The ratio of these components will influence the electrochemical properties of the final electrode.

-

Place the powders into a zirconia vial along with zirconia milling balls.

-

Seal the vial tightly to maintain the inert atmosphere.

-

Perform high-energy ball milling for a specified duration and at a specific rotational speed. This process ensures a homogeneous mixture and can create the desired nanoscale architecture.

-

After milling, open the vial inside the glovebox and collect the resulting Li2S-Li2SO3 composite powder.

-

This composite powder is then mixed with a solid electrolyte to form the final positive electrode material.

All-Solid-State Cell Assembly

The fabricated composite cathode is then integrated into a full all-solid-state battery cell.

Components:

-

Li2S-Li2SO3 composite positive electrode material

-

Solid electrolyte separator pellet

-

Anode material (e.g., lithium metal foil)

-

Cell casing (e.g., a coin cell)

Procedure:

-

Prepare a solid electrolyte separator by pressing the solid electrolyte powder into a dense pellet.

-

Press the Li2S-Li2SO3 composite positive electrode material onto one side of the solid electrolyte separator.

-

Place the lithium metal anode on the opposite side of the separator.

-

Assemble these components into a coin cell casing under pressure to ensure good interfacial contact between the layers.

Diagrams

Experimental Workflow

Caption: Workflow for ASSB fabrication with Li2SO3.

Proposed Mechanism of Enhanced Ion Transport

Caption: Li2SO3 creates Li+ pathways in the cathode.

References

Application Notes and Protocols for Dilithium Sulfite as an Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sulfite (Li₂SO₃) has been identified as a critical component of a stable Solid Electrolyte Interphase (SEI) on the anode of lithium-ion batteries. Rather than being directly added to the electrolyte, Li₂SO₃ is typically formed in-situ through the electrochemical reduction of sulfur-containing electrolyte additives. These additives are sacrificially reduced on the anode surface during the initial formation cycles, creating a robust passivation layer that includes Li₂SO₃. This SEI layer is crucial for preventing further electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life and safety of the battery.

This document provides detailed application notes and experimental protocols for the use of sulfur-containing additives that lead to the formation of dilithium sulfite, thereby enhancing lithium-ion battery performance. The focus is on common additives such as Ethylene Sulfite (ES), Propylene Sulfite (PS), and Prop-1-ene-1,3-sultone (PES).

Mechanism of Action: In-Situ Formation of Dilithium Sulfite

Sulfur-containing additives like ethylene sulfite (ES) and prop-1-ene-1,3-sultone (PES) have lower reduction potentials than the primary carbonate solvents (e.g., ethylene carbonate, EC) in the electrolyte.[1] This property allows them to be preferentially reduced on the anode surface during the initial charging of a lithium-ion battery. The reduction of these additives leads to the formation of a stable SEI layer.

The decomposition of these additives results in the formation of various inorganic and organic species, with dilithium sulfite (Li₂SO₃) being a key inorganic component.[2][3][4] The presence of Li₂SO₃, along with other sulfur-containing species like lithium sulfate (Li₂SO₄) and organic sulfonates (ROSO₂Li), contributes to an SEI with improved ionic conductivity and mechanical stability.[5] This modified SEI layer effectively suppresses the co-intercalation of solvent molecules into the graphite anode, a common issue with propylene carbonate (PC)-based electrolytes, and enhances the overall stability of the battery system.[6][7]

Data Presentation: Performance Enhancement with Sulfur-Containing Additives

The introduction of sulfur-containing additives that form Li₂SO₃ in-situ has been shown to significantly improve the electrochemical performance of lithium-ion batteries. The following tables summarize the quantitative data from various studies.

| Additive | Concentration (wt.%) | Cell Configuration | Key Performance Improvement | Reference |